

A Historical and Technical Guide to the Discovery of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Carbamoylisonicotinic acid

Cat. No.: B174875

[Get Quote](#)

This technical guide provides a comprehensive overview of the historical literature concerning the discovery of isonicotinic acid derivatives, with a primary focus on the seminal antitubercular drug, isoniazid, and its close relative, iproniazid. Designed for researchers, scientists, and drug development professionals, this document delves into the initial synthesis, the serendipitous discovery of biological activity, and the early understanding of the mechanisms of action that paved the way for modern therapies.

The Genesis of a Wonder Drug: From Obscurity to Landmark Discovery

The journey of isonicotinic acid derivatives from chemical curiosities to cornerstone pharmaceuticals is a compelling narrative of serendipity, independent discovery, and methodical science.

Early Synthesis of Isonicotinic Acid and Isoniazid

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine.^[1] Its synthesis became particularly significant following the discovery of its potent hydrazide derivative.^[2] Historically, isonicotinic acid has been synthesized via the oxidation of 4-methylpyridine (4-picoline).^{[1][3]}

The first synthesis of what would later be known as isoniazid (isonicotinic acid hydrazide, INH) was documented in 1912. Hans Meyer and his doctoral student Josef Mally, at the German University in Prague, were investigating hydrazides of pyridinecarboxylic acids. By reacting

ethyl isonicotinate with hydrazine hydrate, they produced a compound with a melting point of 163°C.[4] Despite its publication, the compound's remarkable therapeutic potential remained undiscovered for four decades.[4][5]

The Convergent Discovery of Antitubercular Activity

The early 1950s marked a watershed moment in the fight against tuberculosis. The antitubercular properties of isoniazid were discovered nearly simultaneously and independently by three separate pharmaceutical companies: Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer in West Germany.[5][6][7] This flurry of research was spurred by several key preceding findings:

- Gerhard Domagk's work on sulfa drugs and thiosemicarbazones at Bayer laid the groundwork for investigating synthetic antitubercular agents.[7][8][9]
- The observation in the 1940s that nicotinamide, a related pyridine derivative, exhibited some activity against *Mycobacterium tuberculosis* in vitro and in infected guinea pigs.[4][10][11]

Researchers at Squibb, led by Harry L. Yale, and at Hoffmann-La Roche, led by H. Herbert Fox, were working to synthesize and test derivatives of isonicotinaldehyde thiosemicarbazone. [6][12] During this process, the intermediate compound, isonicotinyl-hydrazine (isoniazid), was found to possess unexpectedly potent antitubercular activity, far exceeding that of the final intended product.[6] This serendipitous finding was quickly confirmed, and clinical trials commenced, demonstrating its profound efficacy.[6][13]

Quantitative Data and Physicochemical Properties

The initial characterization of these compounds provided foundational data for future development.

Compound	Chemical Name	Year of First Synthesis	Melting Point (°C)	Molecular Formula	Molar Mass (g·mol ⁻¹)
Isonicotinic Acid	Pyridine-4-carboxylic acid	-	310 (sublimes)	C ₆ H ₅ NO ₂	123.111
Isoniazid (INH)	Isonicotinic acid hydrazide	1912	163 (recrystallized) [4], 170- 173[14]	C ₆ H ₇ N ₃ O	137.142
Iproniazid	1-isonicotinyl-2-isopropylhydrazine	~1951	-	C ₉ H ₁₃ N ₃ O	179.22

Data compiled from multiple sources.[1][4][14]

Foundational Experimental Protocols

The methods used in the discovery and development of these derivatives, while rudimentary by modern standards, were robust and effective.

Synthesis of Isoniazid (Historical Methods)

Two primary historical laboratory-scale synthesis routes for isoniazid have been described.

Method 1: From Ethyl Isonicotinate[4][15]

- Esterification: Isonicotinic acid is converted to its ethyl ester, isonicotinic acid ethyl ester, via an acid-catalyzed esterification with ethanol.[16]
- Reactant Dissolution: A mixture of the ethyl ester of isonicotinic acid, ethanol, and hydrazine hydrate is prepared.[15]
- Reaction: The mixture is heated to approximately 70-75°C.[15]

- Aminolysis: The hydrazine attacks the carbonyl carbon, leading to the elimination of ethanol and the formation of isoniazid.[16]
- Purification: The resulting isoniazid is purified by recrystallization.

Method 2: From 4-Cyanopyridine[4][14]

- Hydrolysis: 4-cyanopyridine undergoes basic hydrolysis, converting the cyano group into an amide, forming isonicotinamide.
- Reaction with Hydrazine: The isonicotinamide is then reacted with hydrazine hydrate to yield isoniazid.

Synthesis of Isonicotinoyl Hydrazones

A common strategy for creating isoniazid derivatives involves the synthesis of isonicotinoyl hydrazones, which often exhibit significant antitubercular activity.[5]

- Dissolution of Reactants: Dissolve an equimolar amount of isoniazid in a suitable solvent like ethanol.[5]
- Addition of Aldehyde/Ketone: To this solution, add an equimolar amount of the desired aldehyde or ketone.
- Catalyst (Optional): A few drops of glacial acetic acid can be added to catalyze the condensation reaction.[5]
- Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete.
- Isolation and Purification: The product is isolated, typically by filtration, and purified by recrystallization.

Early In Vivo Efficacy Testing: Murine Tuberculosis Model

The primary model for screening antitubercular compounds was the mouse infected with *Mycobacterium tuberculosis*.

- Infection: Mice were infected with a standardized inoculum of *M. tuberculosis*.
- Treatment: Following infection, cohorts of mice were administered the test compounds (e.g., isoniazid) orally or via injection over a set period.
- Endpoint Evaluation: The efficacy of the compound was determined by comparing the survival rates and the extent of tuberculous lesions in the lungs and other organs of treated mice versus an untreated control group.

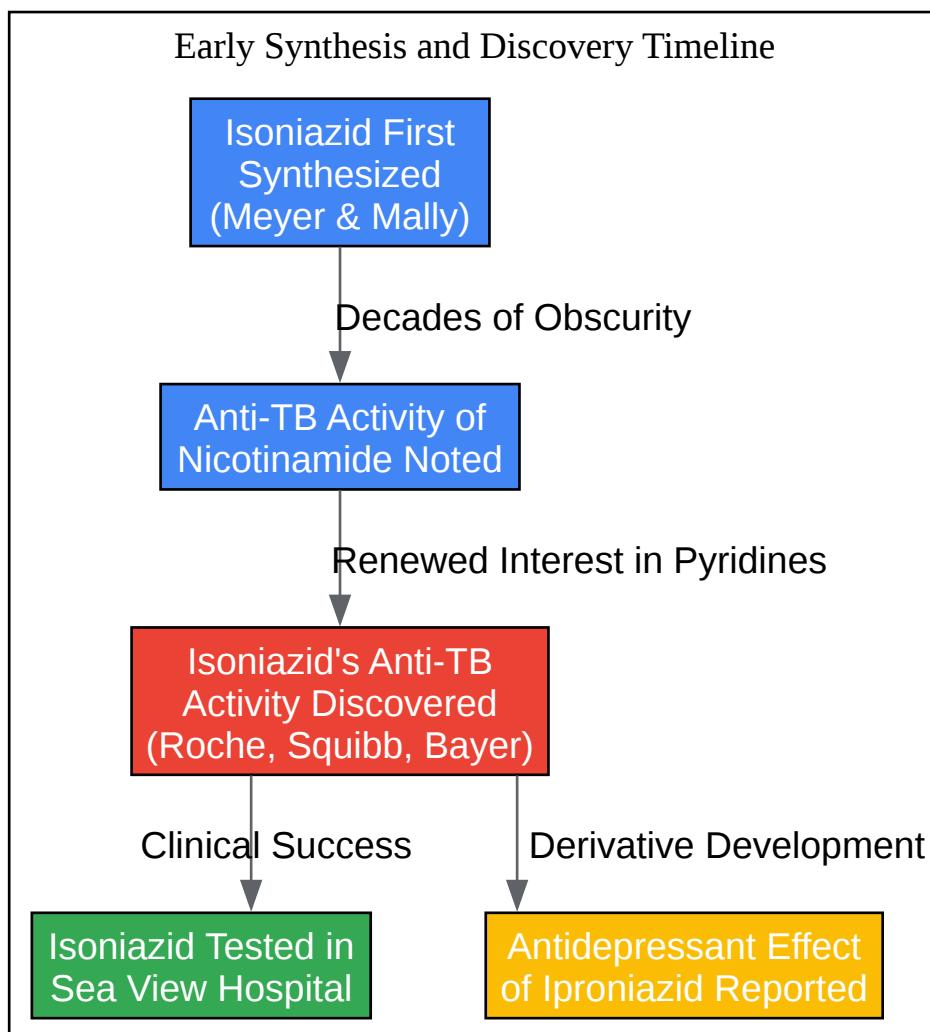
Elucidating the Mechanism of Action

The discovery of how isoniazid works was a multi-decade endeavor that transformed the understanding of targeted chemotherapy.

Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis

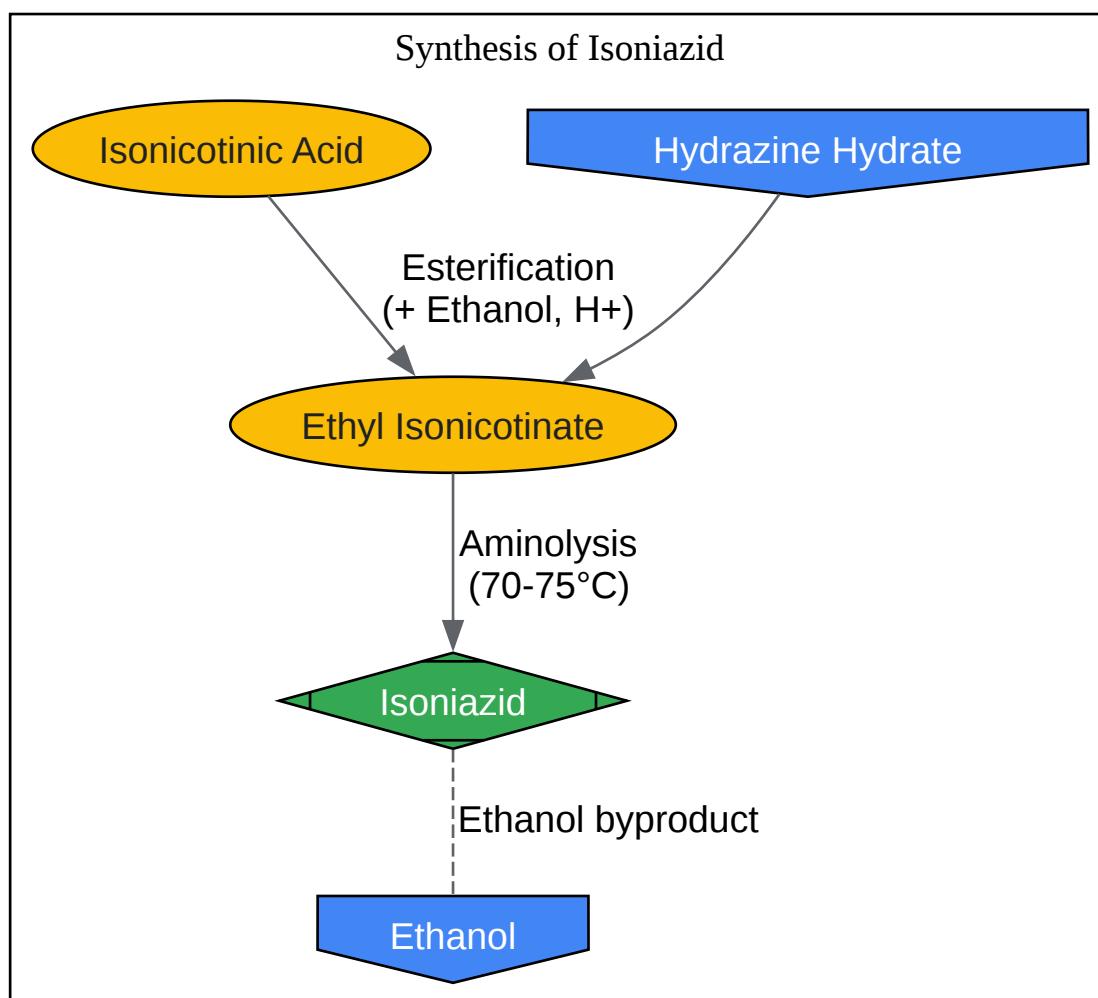
It was soon established that isoniazid is a prodrug, meaning it requires activation within the bacterial cell to exert its effect.[\[12\]](#)[\[17\]](#)

- Activation: Inside *Mycobacterium tuberculosis*, isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[\[4\]](#)[\[10\]](#)[\[17\]](#) This activation process converts INH into several reactive species, including an isonicotinic acyl radical.[\[12\]](#)[\[17\]](#)
- Adduct Formation: The isonicotinoyl radical spontaneously couples with NADH to form a nicotinoyl-NAD adduct.[\[4\]](#)[\[12\]](#)
- Target Inhibition: This adduct binds tightly to the enoyl-acyl carrier protein reductase, known as InhA.[\[4\]](#)[\[12\]](#)[\[17\]](#) This binding action blocks the natural substrate, preventing the synthesis of mycolic acids.[\[4\]](#)[\[17\]](#)
- Bactericidal Effect: Mycolic acids are essential, long-chain fatty acids that are critical components of the mycobacterial cell wall.[\[17\]](#) The inhibition of their synthesis disrupts the cell wall's integrity, leading to bacterial cell death.[\[17\]](#) This action is most effective against rapidly dividing mycobacteria.[\[4\]](#)[\[17\]](#)

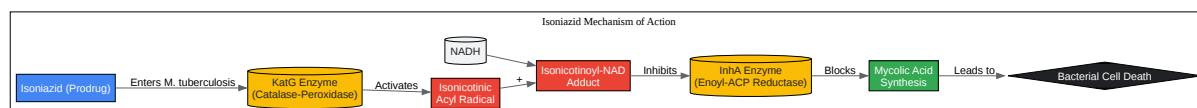

Iproniazid: The First Monoamine Oxidase Inhibitor (MAOI)

Iproniazid, an isopropyl derivative of isoniazid, was also initially developed to treat tuberculosis. [18][19] During clinical trials, researchers observed that patients treated with iproniazid experienced unusual side effects, including elevated mood and euphoria.[18][20] This serendipitous discovery marked the birth of the first antidepressant drug.[18]

It was later determined that iproniazid functions by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like serotonin and dopamine.[18] This inhibition leads to increased concentrations of these neurotransmitters in the brain, alleviating depressive symptoms. However, due to reports of significant hepatotoxicity, iproniazid was withdrawn from most markets in the early 1960s.[19][20]


Visualized Workflows and Pathways

To clarify the historical and biochemical processes, the following diagrams illustrate key relationships and mechanisms.


[Click to download full resolution via product page](#)

Caption: A timeline of key events in the discovery of isonicotinic acid derivatives.

[Click to download full resolution via product page](#)

Caption: The synthetic pathway from isonicotinic acid to isoniazid.

[Click to download full resolution via product page](#)

Caption: The activation and target inhibition pathway of isoniazid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. chempanda.com [chempanda.com]
- 3. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Chemical & Engineering News: Top Pharmaceuticals: Isoniazid [pubsapp.acs.org]
- 8. Gerhard Domagk | Research Starters | EBSCO Research [ebsco.com]
- 9. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 10. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.com [encyclopedia.com]
- 14. Isoniazid | PPT [slideshare.net]
- 15. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 16. m.youtube.com [m.youtube.com]
- 17. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 18. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]

- 19. Iproniazid - Wikipedia [en.wikipedia.org]
- 20. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- To cite this document: BenchChem. [A Historical and Technical Guide to the Discovery of Isonicotinic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174875#historical-literature-on-the-discovery-of-isonicotinic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com